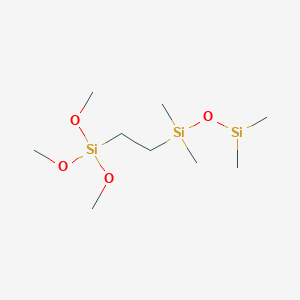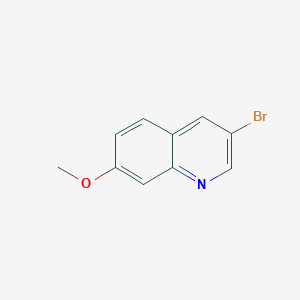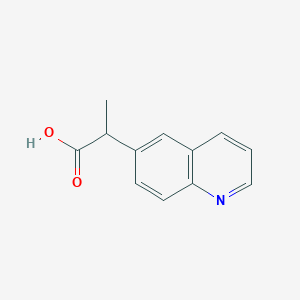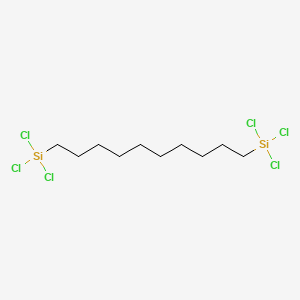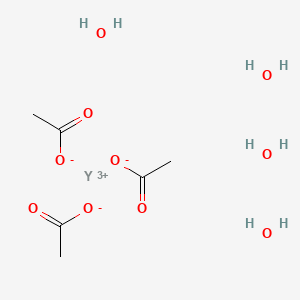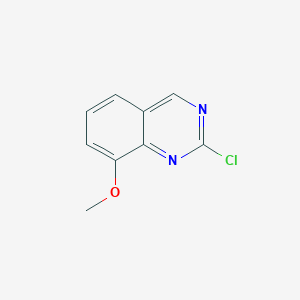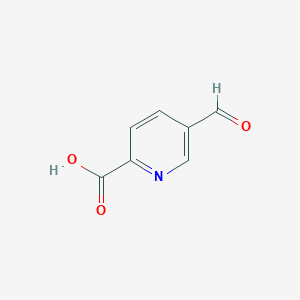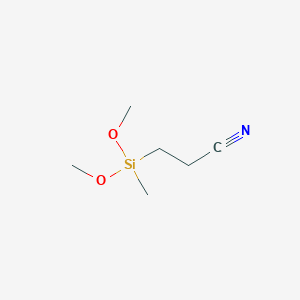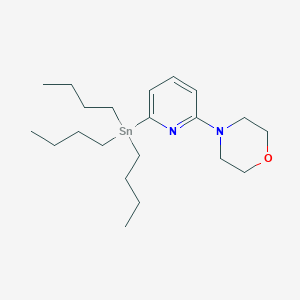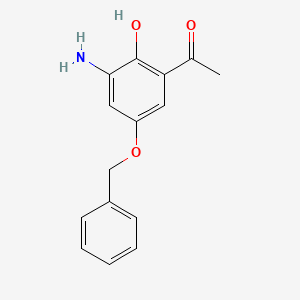
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
Descripción general
Descripción
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone , also known as ABHE , is a synthetic organic compound. Its chemical formula is C~15~H~15~NO~3~ . The molecule features an aromatic ring with an amino group, a hydroxyl group, and a benzyloxy substituent. ABHE exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of ABHE involves several steps. One common method is the condensation reaction between 3-amino-2-hydroxybenzaldehyde and benzyl bromide . The amino group in the aldehyde reacts with the benzyl bromide, leading to the formation of the benzyloxy-substituted compound. Subsequent reduction of the carbonyl group yields ABHE.
Molecular Structure Analysis
ABHE’s molecular structure consists of the following components:
- A benzene ring with a hydroxyl group at position 2 and an amino group at position 3.
- A benzyloxy group attached to the benzene ring.
- A ketone group (C=O) at the end of the ethanone chain.
Chemical Reactions Analysis
ABHE participates in various chemical reactions:
- Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
- Reduction : Reduction of the ketone group yields the corresponding alcohol.
- Substitution : The benzyloxy group can be substituted with other functional groups.
- Hydrolysis : ABHE can undergo hydrolysis under acidic or basic conditions.
Physical And Chemical Properties Analysis
- Melting Point : ABHE typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents like ethanol and acetone.
- Color : ABHE appears as a white to pale yellow crystalline solid .
Safety And Hazards
- Toxicity : While ABHE is not highly toxic, caution should be exercised during handling and synthesis.
- Irritant : It may cause skin or eye irritation.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Direcciones Futuras
- Biological Studies : Investigate ABHE’s potential as a drug candidate, considering its antioxidant and anti-inflammatory properties.
- Structural Modifications : Explore structural analogs to enhance specific activities.
- Formulation : Develop ABHE-based formulations for topical or systemic use.
Propiedades
IUPAC Name |
1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNDAASEYRABBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610518 | |
| Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone | |
CAS RN |
861841-90-9 | |
| Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

